Diethyl 2-bromobutanedioate
Description
Diethyl 2-bromobutanedioate is a brominated derivative of butanedioic acid (succinic acid) esterified with ethanol. It is structurally characterized by a bromine atom at the 2-position of the butanedioate backbone. This compound is typically used in organic synthesis, particularly in alkylation and cross-coupling reactions, due to the reactivity of its bromine substituent.
Properties
CAS No. |
763-51-9 |
|---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
diethyl 2-bromobutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
RUIJMAUNJVDAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and hazards of diethyl esters referenced in the evidence:
Key Differences:
Reactivity and Functional Groups :
- Diethyl succinate lacks reactive substituents (e.g., halogens or unsaturated bonds), making it less reactive than brominated or ethylidenated analogs .
- Diethyl 2-ethylidenemalonate contains an ethylidene group, which increases its reactivity in Diels-Alder or Michael addition reactions compared to succinate or phthalate esters .
Safety Profiles: Diethyl phthalate is classified as non-hazardous under OSHA, while diethyl succinate and diethyl 2-ethylidenemalonate are flammable and require strict ventilation . Diethyl 2-ethylidenemalonate poses severe risks (skin corrosion, respiratory irritation) absent in the other esters .
Applications :
- Diethyl succinate and phthalate are used as plasticizers or solvents in laboratories .
- Diethyl 2-ethylidenemalonate is specialized for synthetic organic chemistry due to its reactive ethylidene group .
Research Findings and Discrepancies
- Boiling Point Conflicts: Diethyl succinate’s boiling point is inconsistently reported as 90°C in but aligns with literature values (~217°C) in other sources .
- In contrast, diethyl phthalate’s low volatility reduces its environmental mobility .
Notes
- Comparisons are extrapolated from structurally related esters.
- Regulatory and safety information should be verified with updated SDS or peer-reviewed studies, as the evidence contains inconsistencies (e.g., boiling points).
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